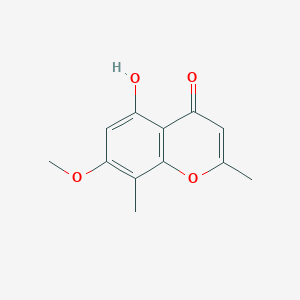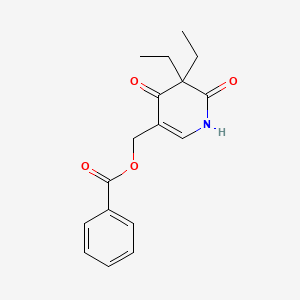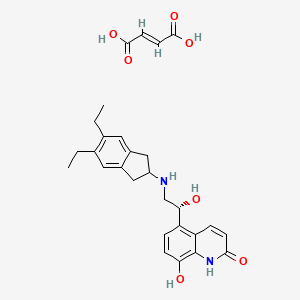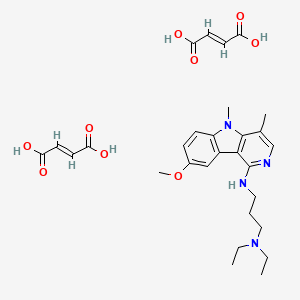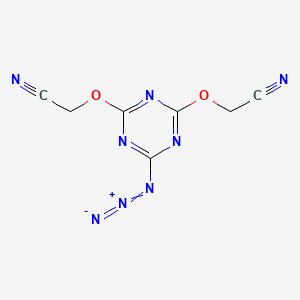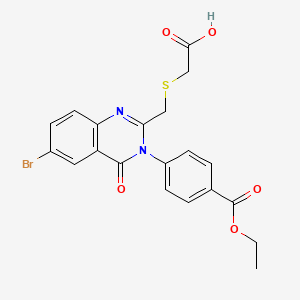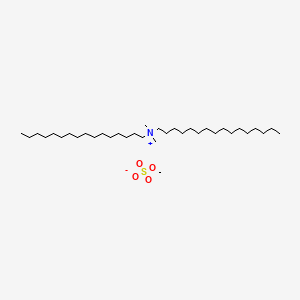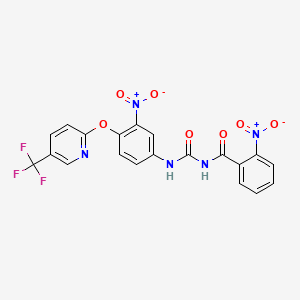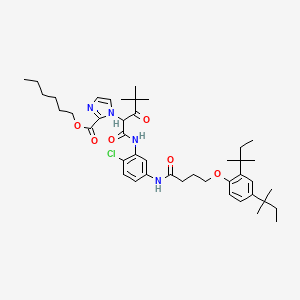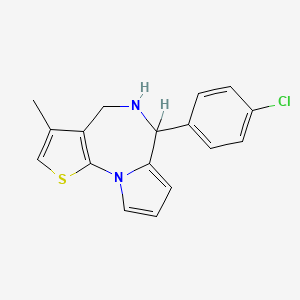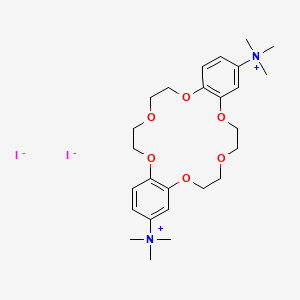
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium, 6,7,9,10,17,18,20,21-octahydro-N,N,N,N',N',N'-hexamethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium, 6,7,9,10,17,18,20,21-octahydro-N,N,N,N’,N’,N’-hexamethyl-, diiodide is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that can form complexes with cations. The compound’s structure allows it to interact with various ions, making it useful in a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium involves multiple steps, starting with the preparation of the dibenzo crown ether core. This is typically achieved through the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst. The resulting dibenzo crown ether is then subjected to further reactions to introduce the diaminium groups and the hexamethyl substituents. The final step involves the addition of iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the crown ether core.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different alcohols or amines.
Aplicaciones Científicas De Investigación
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in studies involving ion transport and membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various ions.
Industry: Utilized in the production of liquid crystal polyesters and other advanced materials.
Mecanismo De Acción
The mechanism of action of Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium involves its ability to form stable complexes with cations. This interaction is facilitated by the crown ether structure, which provides a cavity that can accommodate various ions. The compound’s hexamethyl substituents enhance its solubility and stability, making it effective in various applications. The molecular targets and pathways involved depend on the specific ions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-18-crown-6: A similar crown ether with a slightly different structure and properties.
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecane: Another related compound with different substituents.
Uniqueness
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium stands out due to its unique combination of diaminium groups and hexamethyl substituents, which enhance its solubility and stability. This makes it particularly useful in applications requiring strong and stable ion complexes.
Propiedades
Número CAS |
125239-74-9 |
|---|---|
Fórmula molecular |
C26H40I2N2O6 |
Peso molecular |
730.4 g/mol |
Nombre IUPAC |
trimethyl-[25-(trimethylazaniumyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]azanium;diiodide |
InChI |
InChI=1S/C26H40N2O6.2HI/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23;;/h7-10,19-20H,11-18H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
HWYXFUUQPWZEDJ-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)[N+](C)(C)C)OCCOCCO2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


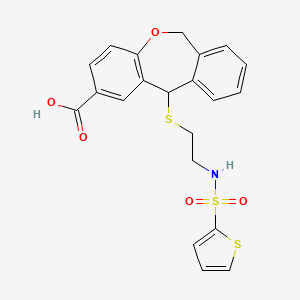
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
